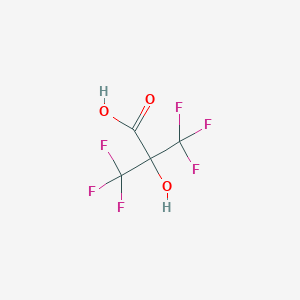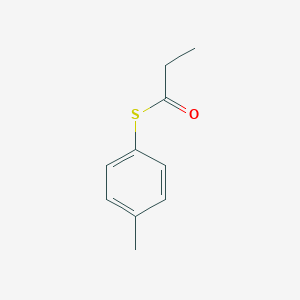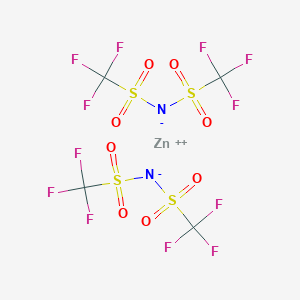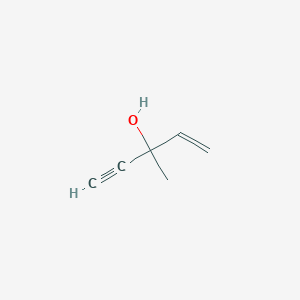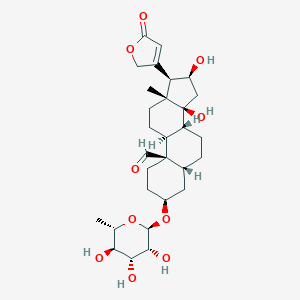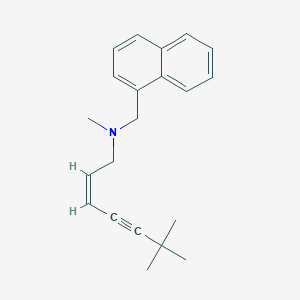
Terbinafine, (Z)-
Descripción general
Descripción
Terbinafine is an allylamine antifungal agent known for its broad-spectrum activity against various fungi, including dermatophytes, moulds, and certain dimorphic fungi. It exhibits fungicidal activity, meaning it can kill fungi, and has fungistatic effects against Candida albicans, inhibiting their growth. Terbinafine is effective in treating superficial fungal infections such as onychomycosis, tinea pedis, and tinea corporis/cruris. It is available in both oral and topical formulations, with oral terbinafine being particularly effective in achieving mycological cure in a significant percentage of patients. The drug's efficacy extends to children with tinea capitis and has been shown to be more effective than other antifungal agents like itraconazole and griseofulvin in various fungal infections. Terbinafine's topical formulations also demonstrate high mycological cure rates in conditions like tinea pedis and cutaneous candidiasis. The drug is well-tolerated with a low potential for drug interactions, making it a preferred choice in treating dermatophyte infections of the skin or nails .
Synthesis Analysis
Molecular Structure Analysis
Terbinafine's molecular structure is crucial to its function as an antifungal agent. It belongs to the allylamine class of antimycotics, which are known to inhibit fungal ergosterol biosynthesis. The inhibition of squalene epoxidase, an enzyme in the ergosterol biosynthesis pathway, is the primary mechanism of action for terbinafine. By blocking this enzyme, terbinafine prevents the production of ergosterol, an essential component of fungal cell membranes, leading to the depletion of ergosterol and accumulation of toxic intracellular squalene. This dual action results in both fungistatic and fungicidal effects, contributing to the drug's effectiveness against a range of fungal pathogens .
Chemical Reactions Analysis
The primary chemical reaction that terbinafine is involved in is the inhibition of squalene epoxidase. This reaction is central to its antifungal activity, as it disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. The inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cells, which is toxic to the fungi. This mechanism underlies the drug's ability to treat fungal infections effectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of terbinafine contribute to its pharmacokinetics and pharmacodynamics. After oral administration, terbinafine is rapidly absorbed and widely distributed to body tissues, including the nail matrix, which is significant for treating nail infections. The drug's ability to reach and persist in the nail matrix for an extended period after treatment cessation is indicative of its lipophilic nature and its affinity for keratin-containing tissues. These properties are essential for its long-term effectiveness in treating onychomycosis. Terbinafine's favorable pharmacokinetic profile is also reflected in its low potential for drug-drug interactions, which is an advantage over other antifungal agents .
Aplicaciones Científicas De Investigación
Bioanalytical Method Validation
Terbinafine has been the subject of research in bioanalytical method validation. A study highlighted a high-throughput LC-MS/MS method for determining terbinafine in human plasma, emphasizing its improved extraction efficiency and reliable plasma stability results. This method used naftifine as an internal standard, achieving significant recovery and sensitivity for terbinafine quantitation (Gurule et al., 2010).
Antifungal Activity
Terbinafine has demonstrated notable in vitro antifungal activity, particularly against dermatophytes, aspergilli, and Sporothrix schenckii. Its fungicidal action against these fungi has been extensively documented, showcasing its potency in inhibiting fungal growth under controlled conditions (Petrányi et al., 1987).
Pharmacokinetic and Pharmacodynamic Properties
A comprehensive review of terbinafine focused on its pharmacokinetic and pharmacodynamic properties, particularly in treating superficial mycoses. This review shed light on its broad-spectrum activity against various fungal species and its high efficacy in clinical trials for treating fungal infections (Balfour & Faulds, 1992).
In Vivo CYP2D6 Inhibition
Research has also investigated terbinafine's potential as a CYP2D6 inhibitor in vivo. This study aimed to confirm previous findings about terbinafine's interaction with cytochrome P450, contributing to the understanding of its pharmacological interactions (Abdel‐Rahman et al., 1999).
Antifungal Drug Resistance
A study examining Trichophyton clinical isolates revealed that some isolates exhibited reduced susceptibility to terbinafine, indicating the presence of specific point mutations in the squalene epoxidase gene. This research is crucial for understanding the resistance mechanisms against terbinafine in dermatophyte infections (Yamada et al., 2017).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of terbinafine analogs have been studied, shedding light on the chemical modifications that can impact its antifungal efficacy. This research provides insights into the molecular structure of terbinafine and its functional derivatives (Nussbaumer et al., 1995).
Inhalable Microparticles for Pulmonary Fungal Infections
Recent advances include the development of inhalable microparticles containing terbinafine for the management of pulmonary fungal infections. This innovative approach aims to optimize pulmonary delivery for treating aspergillosis (Almansour et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151045 | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine, (Z)- | |
CAS RN |
78628-81-6 | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbinafine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBINAFINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
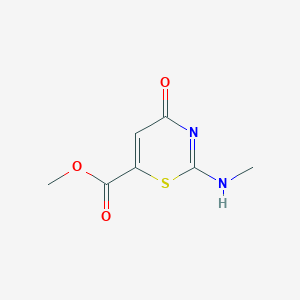
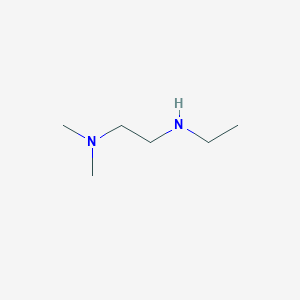
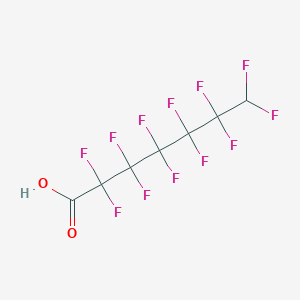

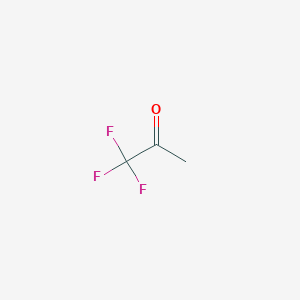
![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)
